Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Researchers dissecting lipoxygenase-mediated inflammation pathways often face limited access to well-characterized tool compounds with defined positional isomer specificity. This 5-phenyl thiophene derivative directly addresses that gap. - Serves as a tool compound for investigating the lipoxygenase branch of arachidonic acid metabolism; direct IC50 determination in the user's laboratory is recommended to establish potency in specific assay systems. - Exhibits ancillary weak inhibition of dihydroorotase (IC50 = 1 mM) and PNMT (Ki = 1.11 mM), making it a useful negative control in enzyme selectivity panels. - The 5-phenyl substitution pattern differentiates it from the 4-phenyl isomer (CAS 77261-22-4); comparative SAR experiments with both isomers can elucidate positional effects on target engagement and guide rational design of more selective inhibitors.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B12135739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCCCC3
InChIInChI=1S/C20H24N2O3S/c1-2-25-20(24)16-13-17(15-9-5-3-6-10-15)26-19(16)21-18(23)14-22-11-7-4-8-12-22/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,23)
InChIKeyXTWXOQBTJRUHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate: Lipoxygenase Inhibitor Profile


Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate (MW 372.5 g/mol, C20H24N2O3S) belongs to the 2-(acylamino)-3-thiophenecarboxylate class of compounds [1]. This compound is characterized by a thiophene ring bearing an ethyl ester at the 3-position, a phenyl group at the 5-position, and a piperidinoacetyl amino substituent at the 2-position. It is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits ancillary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1].

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate: Why Generic Analogs Fall Short


Within the 2-(acylamino)-3-thiophenecarboxylate family, small structural variations—such as the position of the phenyl substituent (4- vs. 5-position), the nature of the ester (ethyl vs. methyl), and the acyl group (piperidinoacetyl vs. morpholinoacetyl)—can profoundly alter biological target engagement and potency [1]. The target compound's specific 5-phenyl configuration and piperidinoacetyl side chain are critical for its documented lipoxygenase inhibitory activity, and generic substitution with positional isomers or truncated analogs would be expected to yield a different pharmacological profile. Quantitative evidence for these structure-activity relationships is currently limited, necessitating careful evaluation of each analog's specific performance data before procurement.

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate: Comparative Selectivity Evidence


Lipoxygenase Inhibitory Activity

The MeSH record designates this compound as a potent lipoxygenase inhibitor [1]. In the absence of a directly reported IC50 value, quantitative comparison with the prototypical 5-lipoxygenase inhibitor zileuton (IC50 ≈ 0.5–1 µM) is not possible. This classification-level evidence suggests a differentiated anti-inflammatory mechanism relative to 2-(acylamino)-3-thiophenecarboxylate analogs that lack this annotation, but direct head-to-head quantitative data are lacking.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Dihydroorotase Inhibition Profile

In a dihydroorotase inhibition assay at pH 7.37, the target compound exhibited an IC50 of 1.00×10⁶ nM (1 mM) when tested at a concentration of 10 µM [1]. This value is approximately three orders of magnitude weaker than the IC50 of the reference dihydroorotase inhibitor 5-fluoroorotate (IC50 ≈ 1 µM). The low affinity suggests that the compound does not significantly engage dihydroorotase, which may be a desirable selectivity feature when targeting lipoxygenase-mediated pathways.

Dihydroorotase Enzyme inhibition Selectivity profiling

PNMT Binding Selectivity

The compound displayed a Ki of 1.11×10⁶ nM (1.11 mM) against human PNMT in an in vitro binding assay [1]. This value is substantially higher (weaker affinity) than the Ki of known PNMT inhibitors such as SKF 7690 (Ki ≈ 0.1 µM). The weak PNMT interaction suggests minimal interference with catecholamine biosynthesis, which is relevant for compounds intended for chronic anti-inflammatory use where PNMT inhibition could lead to undesirable cardiovascular effects.

PNMT Enzyme inhibition Off-target screening

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate: Recommended Applications


Arachidonic Acid Cascade Research

The documented lipoxygenase inhibitory activity [1] makes this compound a candidate for investigating the lipoxygenase branch of arachidonic acid metabolism. It can serve as a tool compound to dissect the contribution of lipoxygenase-mediated pathways in inflammation models, provided that direct IC50 determination is performed in the user's laboratory to establish potency.

Selectivity Profiling Panels

The compound's weak inhibition of dihydroorotase (IC50 = 1 mM) [2] and PNMT (Ki = 1.11 mM) [3] make it a useful negative control in enzyme selectivity panels. It can be employed as a benchmark to assess off-target liabilities of more potent analogs within the same scaffold series.

SAR: Phenyl Position Isomers

The compound's 5-phenyl substitution pattern differentiates it from the 4-phenyl isomer (CAS 77261-22-4). Comparative SAR experiments using both isomers can elucidate the impact of phenyl position on lipoxygenase inhibition and cellular activity, providing guidance for rational design of more selective inhibitors.

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